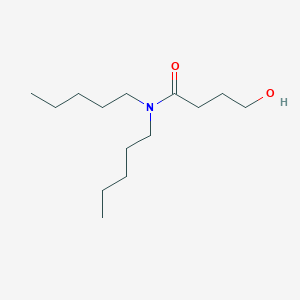![molecular formula C18H17Cl2NO6 B13883664 3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)
3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid is a complex organic compound characterized by the presence of dichlorophenyl, methoxy, nitrophenyl, and ethoxypropanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dichlorophenylmethanol, which is then reacted with 3-nitrophenol under specific conditions to form the methoxy derivative. This intermediate is further reacted with ethoxypropanoic acid to yield the final product. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenethylamine
- 4-[(3,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid
Uniqueness
3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17Cl2NO6 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C18H17Cl2NO6/c1-2-26-17(9-18(22)23)12-4-6-16(15(8-12)21(24)25)27-10-11-3-5-13(19)14(20)7-11/h3-8,17H,2,9-10H2,1H3,(H,22,23) |
InChI Key |
HMAAHVPMHUZXLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


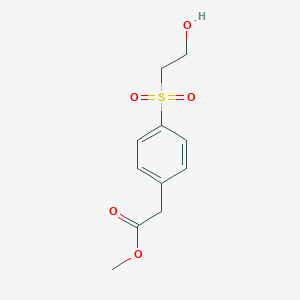
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
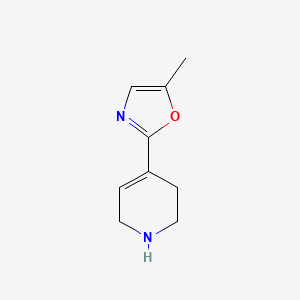



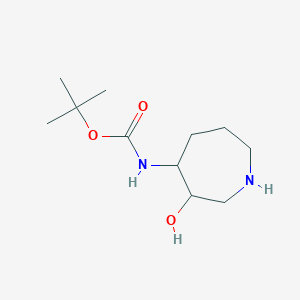

![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
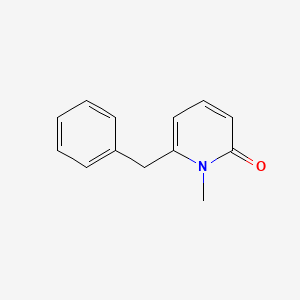
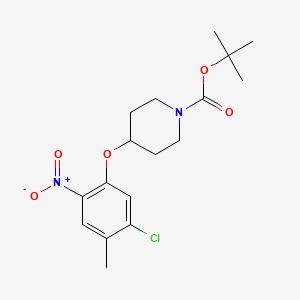
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
